Ethenone, (4-methylenecyclohexyl)-(9CI)
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Overview
Description
Ethenone, (4-methylenecyclohexyl)-(9CI) is an organic compound with the molecular formula C13H16 It is a derivative of cyclohexane, featuring a methylene group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenone, (4-methylenecyclohexyl)-(9CI) typically involves the reaction of cyclohexanone with formaldehyde under basic conditions to form the methylene group
Industrial Production Methods
In industrial settings, the production of Ethenone, (4-methylenecyclohexyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenone, (4-methylenecyclohexyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Ethenone, (4-methylenecyclohexyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethenone, (4-methylenecyclohexyl)-(9CI) involves its interaction with various molecular targets. The methylene group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: This compound is similar in structure but features a hydroxyl group instead of a methylene group.
Cyclohexanone: A precursor in the synthesis of Ethenone, (4-methylenecyclohexyl)-(9CI), it lacks the methylene group.
Uniqueness
Ethenone, (4-methylenecyclohexyl)-(9CI) is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h6,9H,1-5H2 |
InChI Key |
JXRMCQGMKGEEDU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)C=C=O |
Origin of Product |
United States |
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